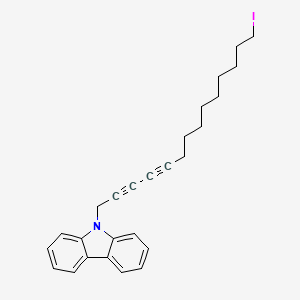
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 14-iodotetradeca-2,4-diyn-1-yl bromide.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling, is employed to attach the 14-iodotetradeca-2,4-diyn-1-yl group to the carbazole core.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., potassium carbonate or triethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinone derivatives, while reduction may produce dihydrocarbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology
In biological research, carbazole derivatives are studied for their potential as anticancer, antimicrobial, and antiviral agents due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mechanism of Action
The mechanism of action of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
9-Phenylcarbazole: A derivative with a phenyl group at the 9-position.
Uniqueness
This compound is unique due to the presence of the 14-iodotetradeca-2,4-diyn-1-yl group, which imparts distinct electronic and structural properties. This uniqueness may translate to specific applications in materials science and medicinal chemistry that are not achievable with other carbazole derivatives.
Properties
CAS No. |
922730-77-6 |
|---|---|
Molecular Formula |
C26H28IN |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
9-(14-iodotetradeca-2,4-diynyl)carbazole |
InChI |
InChI=1S/C26H28IN/c27-21-15-9-7-5-3-1-2-4-6-8-10-16-22-28-25-19-13-11-17-23(25)24-18-12-14-20-26(24)28/h11-14,17-20H,1-5,7,9,15,21-22H2 |
InChI Key |
WSJZULKGMNEUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
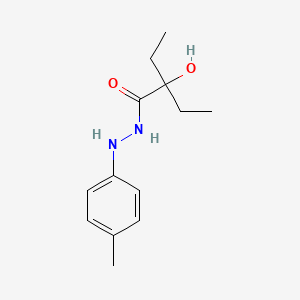
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
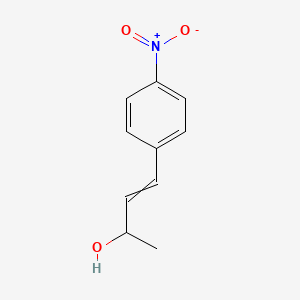
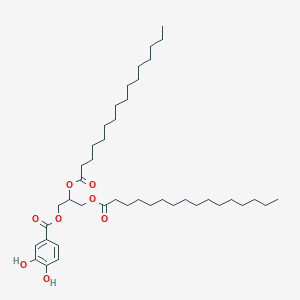
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
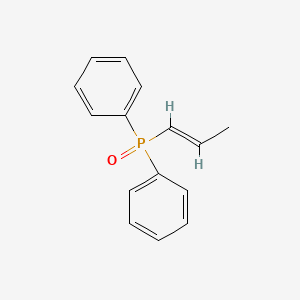
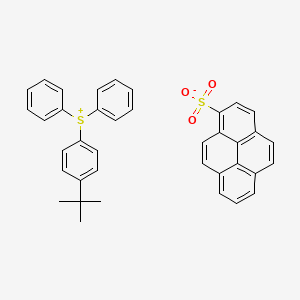
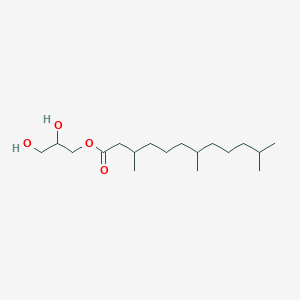
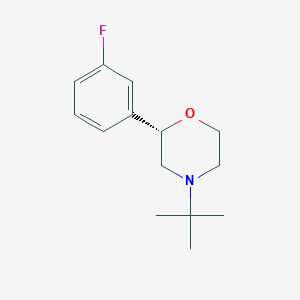
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
